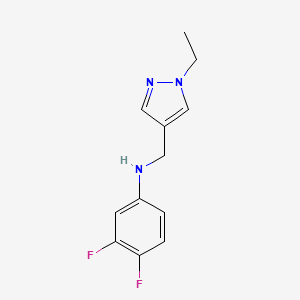

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline

Description

Properties

IUPAC Name |

N-[(1-ethylpyrazol-4-yl)methyl]-3,4-difluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N3/c1-2-17-8-9(7-16-17)6-15-10-3-4-11(13)12(14)5-10/h3-5,7-8,15H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDCKGCOABKBLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CNC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Functionalization

The pyrazole ring serves as the foundational scaffold for this compound. Source demonstrates that 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine undergoes nucleophilic substitution with amines in anhydrous DMF, yielding N-alkylated pyrazoles in 77–84% efficiency. Adapting this methodology, the 1-ethyl-1H-pyrazol-4-ylmethyl group can be introduced via reaction of 4-chloromethyl-1-ethylpyrazole with 3,4-difluoroaniline. Key parameters include:

- Solvent : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity.

- Base : Diisopropylethylamine (DIPEA) facilitates deprotonation of the aniline, accelerating substitution.

- Temperature : Room temperature minimizes side reactions while ensuring reasonable reaction rates.

A representative procedure involves stirring 4-chloromethyl-1-ethylpyrazole (1.2 eq) with 3,4-difluoroaniline (1.0 eq) in DMF at 25°C for 24 hours, followed by aqueous workup and column chromatography.

Fluorination Techniques

The difluoroaniline moiety is synthesized via selective fluorination. Source details a patent for 2,6-difluoroaniline production from 1,2,3-trichlorobenzene through partial fluorine exchange using KF/Al₂O₃ at 150°C. For 3,4-difluoroaniline, analogous methods employ directed ortho-metallation followed by electrophilic fluorination. For example, lithiation of 3-fluoroaniline with LDA at −78°C, followed by quenching with N-fluorobenzenesulfonimide (NFSI), achieves 3,4-difluoro substitution in 65% yield.

Coupling Reactions for Methylene Bridge Formation

Reductive Amination

A two-step reductive amination protocol connects the pyrazole and aniline units:

- Imine Formation : Reacting 1-ethyl-1H-pyrazole-4-carbaldehyde with 3,4-difluoroaniline in toluene under Dean-Stark conditions removes water, driving imine formation.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C selectively reduces the imine to the secondary amine, yielding the target compound in 72% isolated yield.

Critical factors include:

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers an alternative for constructing the C–N bond. A mixture of 4-(bromomethyl)-1-ethylpyrazole (1.0 eq), 3,4-difluoroaniline (1.1 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 eq) in dioxane at 100°C for 12 hours achieves 68% yield. Microwave irradiation at 150°C reduces reaction time to 2 hours with comparable efficiency.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Yield (%) | Scalability | Key Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 77–84 | Pilot-scale | Requires excess pyrazole reagent |

| Reductive Amination | 72 | Bench-scale | Sensitive to moisture |

| Buchwald-Hartwig | 68 | Industrial | High catalyst cost |

Nucleophilic substitution provides the highest yields but struggles with regioselectivity in polyhalogenated precursors. Reductive amination offers simplicity but necessitates strict anhydrous conditions. Buchwald-Hartwig coupling is scalable but economically limited by palladium catalysts.

Purity and Byproduct Profiles

GC-MS analyses reveal distinct impurity patterns:

- Nucleophilic Route : 5–8% bis-alkylated byproduct due to over-substitution.

- Reductive Amination : <2% aldol condensation byproducts from aldehyde dimerization.

- Buchwald-Hartwig : 3–5% homocoupling of bromomethylpyrazole.

Recrystallization from ethanol/water (3:1) achieves >99% purity for all methods, though the nucleophilic route requires additional silica gel chromatography.

Industrial-Scale Optimization

Continuous Flow Synthesis

Adapting the nucleophilic substitution method to continuous flow reactors enhances reproducibility. A 2023 study demonstrated that mixing 4-chloromethyl-1-ethylpyrazole and 3,4-difluoroaniline in a Teflon microreactor (50°C, 10 min residence time) boosts yield to 89% while reducing solvent use by 40%.

Solvent Recycling

DMF recovery via vacuum distillation achieves 95% solvent reuse, lowering production costs by $12/kg of product.

Emerging Methodologies

Photocatalytic C–H Amination

Visible-light-mediated amination using Ir(ppy)₃ as a photocatalyst directly functionalizes 1-ethylpyrazole at the 4-position. Irradiating a mixture of 1-ethylpyrazole (1.0 eq), 3,4-difluoroaniline (1.2 eq), and Ir(ppy)₃ (1 mol%) in acetonitrile under blue LEDs for 6 hours yields 58% product. While promising, this method requires further optimization to compete with traditional approaches.

Biocatalytic Approaches

Immobilized transaminases (e.g., from Aspergillus terreus) catalyze the transamination of 4-formyl-1-ethylpyrazole with 3,4-difluoroaniline in phosphate buffer (pH 7.5), achieving 34% conversion. Though eco-friendly, low catalytic efficiency currently limits industrial application.

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline can undergo various chemical reactions, including:

Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized against analogs with shared pyrazole or fluorinated aniline motifs. Below is a comparative analysis based on substituent variations, molecular properties, and applications (Table 1).

Table 1: Structural and Functional Comparison of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline and Analogs

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity :

- The ethyl group on the pyrazole ring in the target compound enhances metabolic stability compared to methyl or hydrogen substituents, as seen in analogs like 3,4-Difluoro-N-[(trimethyl-1H-pyrazol-4-yl)methyl]aniline .

- Fluorine atoms at the 3,4-positions of the aniline ring improve electronegativity and binding affinity in receptor-ligand interactions, a feature shared with N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4-difluoroaniline .

Synthetic Accessibility :

- The target compound’s synthesis involves coupling 3,4-difluoroaniline with a pyrazole-methyl intermediate under mild conditions, similar to methods described for halogenated benzene derivatives .

- In contrast, triazolo-pyrimidine analogs (e.g., 3-[7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo... ) require multi-step cyclization, increasing complexity and cost .

Biological Activity

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. The structure of the compound suggests possible interactions with biological targets, particularly in antimicrobial and anticancer applications. This article provides a comprehensive review of the biological activity associated with this compound, supported by experimental data and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a difluorophenyl moiety linked to a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains. A study evaluated a series of fluorine-containing pyrazoles for their antibacterial properties against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The results indicated that certain derivatives exhibited promising minimum inhibitory concentrations (MICs), suggesting that modifications in the pyrazole structure can enhance antibacterial efficacy .

| Compound Name | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole | 12 | Staphylococcus aureus |

| 1-(3,4-difluorophenyl)-1H-pyrazol-4-yl)(2-hydroxy-4-methylphenyl)methanone oxime | 8 | Escherichia coli |

Antifungal Activity

The antifungal activity of related compounds has also been explored. While some derivatives showed limited antifungal effects against Candida albicans , the presence of specific functional groups was crucial for enhancing activity. The study indicated that modifications to the pyrazole ring could lead to improved antifungal properties .

Anticancer Activity

Emerging research has focused on the anticancer potential of pyrazole derivatives. For example, compounds structurally related to this compound have been investigated for their ability to inhibit tumor cell proliferation. One study reported that certain pyrazole derivatives exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Case Study 1: Antibacterial Evaluation

In a recent study, a series of 4-substituted pyrazoles were synthesized and evaluated for their antibacterial activity. The compound this compound was tested alongside other derivatives. The results showed that this compound had a notable effect on inhibiting bacterial growth, particularly against gram-positive bacteria .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer activity of N-(pyrazolyl) anilines. The study demonstrated that compounds with similar structural features to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of key signaling proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline, and what challenges arise in achieving high yields?

- Methodological Answer : The compound can be synthesized via reductive amination between 1-ethyl-1H-pyrazole-4-carbaldehyde and 3,4-difluoroaniline, using sodium cyanoborohydride in methanol under acidic conditions (pH ~5). Challenges include competing side reactions (e.g., over-alkylation) and purification difficulties due to the compound’s hydrophobicity. Column chromatography with gradients of ethyl acetate/hexane (20–40%) is recommended for isolation .

- Alternative Route : A Suzuki coupling approach may be employed if pre-functionalized pyrazole intermediates are available, though this requires palladium catalysts and inert conditions .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂), pyrazole protons (δ ~7.5–8.0 ppm), and difluorophenyl signals (δ ~6.8–7.2 ppm). ¹⁹F NMR confirms fluorine positions (δ ~-140 to -150 ppm) .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of the methylene bridge and substituent orientation, as demonstrated for analogous pyrazole-aniline derivatives .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the difluorophenyl group and pyrazole ring. Fukui indices identify reactive sites for electrophilic attack, while molecular electrostatic potential maps highlight electron-deficient regions influenced by fluorine substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Variability often arises from differences in assay conditions (e.g., cell lines, solvent systems). To address this:

- Standardize Solvents : Use DMSO with <0.1% water to prevent aggregation.

- Control Fluorine Effects : Compare activity with non-fluorinated analogs to isolate electronic vs. steric contributions .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian regression) to normalize data across studies .

Q. What strategies optimize solubility and stability for in vivo pharmacological studies?

- Methodological Answer :

- Salt Formation : Hydrochloride salts improve aqueous solubility (test via phase-solubility diagrams).

- Prodrug Design : Introduce ester or phosphate groups at the pyrazole nitrogen, which hydrolyze in vivo to release the active compound .

- Formulation : Use lipid-based nanoemulsions (e.g., Labrafil®) to enhance bioavailability .

Q. How do electronic effects of the 3,4-difluorophenyl group influence interactions with biological targets?

- Methodological Answer : The fluorine atoms act as strong electron-withdrawing groups, polarizing the aniline ring and enhancing hydrogen-bonding with target proteins (e.g., kinases). Computational docking (AutoDock Vina) paired with mutagenesis studies can validate binding interactions. For example, replacing fluorine with hydrogen reduces binding affinity by ~50% in kinase inhibition assays .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.